2,3-Dimethyl-5-isopropylpyrazine chemical properties and structure
2,3-Dimethyl-5-isopropylpyrazine chemical properties and structure
An In-Depth Technical Guide to 2,3-Dimethyl-5-isopropylpyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-5-isopropylpyrazine (CAS No: 40790-21-4) is a substituted pyrazine, a class of heterocyclic aromatic organic compounds that are pivotal in the fields of flavor and fragrance chemistry.[1] Pyrazines are renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes that are integral to the sensory experience of many cooked foods, such as coffee and cocoa.[2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of 2,3-Dimethyl-5-isopropylpyrazine, offering field-proven insights for its application and study.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of 2,3-Dimethyl-5-isopropylpyrazine is fundamental to predicting its behavior in various matrices and designing applications.
Molecular Identity and Structure
The structural arrangement of the methyl and isopropyl groups on the pyrazine ring dictates the compound's unique organoleptic and chemical properties.
-
IUPAC Name: 2,3-dimethyl-5-propan-2-ylpyrazine[4]
-
Synonyms: 2,3-dimethyl-5-(1-methylethyl)pyrazine, 5-isopropyl-2,3-dimethylpyrazine[5]
-
SMILES: CC1=NC=C(N=C1C)C(C)C[4]
Below is a 2D representation of the molecular structure.
Caption: 2D Structure of 2,3-Dimethyl-5-isopropylpyrazine.
Physicochemical Data
The quantitative properties of a compound are critical for its handling, formulation, and application. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Reference(s) |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 206.0 - 207.0 °C (at 760 mm Hg) | [5] |
| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [7] |
| Flash Point (TCC) | 77.0 °C (171.0 °F) | [5] |
| Solubility | Soluble in alcohol; Water: 564.9 mg/L at 25°C (estimated) | [5] |
| logP (o/w) (Estimated) | 1.886 | [5][7] |
| CAS Number | 40790-21-4 | [4][5] |
Part 2: Synthesis and Analysis
The controlled synthesis and accurate analysis of 2,3-Dimethyl-5-isopropylpyrazine are crucial for ensuring purity, and consistency, and for studying its formation in natural systems.
Plausible Synthesis Pathway
The industrial synthesis of specific alkylpyrazines is often proprietary. However, a common and logical approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step to form the aromatic pyrazine ring. This mimics the non-enzymatic browning (Maillard) reactions that produce pyrazines in food.
A plausible synthesis for 2,3-Dimethyl-5-isopropylpyrazine involves two key steps:
-
Condensation: Reaction of 2,3-butanedione (diacetyl) with 1,2-diamino-3-methylbutane to form the intermediate 2,3-dimethyl-5-isopropyl-5,6-dihydropyrazine. The choice of these reactants is causal: the dicarbonyl provides the C2-C3 backbone with its methyl groups, while the diamine provides the nitrogen atoms and the C5-C6 backbone with the isopropyl substituent.
-
Oxidation/Dehydrogenation: The dihydropyrazine intermediate is then dehydrogenated to form the stable, aromatic pyrazine ring. This can be achieved using various oxidizing agents or catalytic methods, such as passing the vapor over a metal catalyst.[8]
Caption: Generalized workflow for the synthesis of alkylpyrazines.
Analytical Methodology: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like alkylpyrazines, owing to its high resolving power and sensitivity.[9][10] The mass spectra of positional isomers of alkylpyrazines can be very similar, making chromatographic separation and the use of retention indices (RI) critical for unambiguous identification.[9]
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the analysis of 2,3-Dimethyl-5-isopropylpyrazine in a sample matrix.
-
Sample Preparation (Solvent Extraction):
-
To 5 mL of a liquid sample (or a solvent extract of a solid sample), add an appropriate internal standard (e.g., 2-methyl-3-isopropylpyrazine-d₃) to correct for matrix effects and variations in injection volume.
-
Add 2 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer to a 2 mL autosampler vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., ZB-WAXplus) column is chosen based on the need to separate specific isomers.[9]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes. This program is designed to separate analytes based on their boiling points and interactions with the stationary phase.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Caption: Standard workflow for GC-MS analysis of pyrazines.
Part 3: Applications and Safety Profile
Industrial Applications
As a member of the alkylpyrazine family, 2,3-Dimethyl-5-isopropylpyrazine is utilized as a flavoring agent in the food industry.[5] Pyrazines are key contributors to the desirable "Maillard" or roasted flavors that develop during the cooking of many foods. They are used in minute quantities to impart or enhance nutty, roasted, cocoa, or coffee-like notes in a wide array of products, including baked goods, beverages, and savory snacks.[3]
Safety and Toxicology
Conclusion
2,3-Dimethyl-5-isopropylpyrazine is a significant aroma chemical whose properties are defined by its substituted pyrazine structure. Its synthesis is based on fundamental organic reactions that mirror its natural formation in food, and its analysis is reliably achieved through high-resolution GC-MS techniques. While specific toxicological data is limited, the broader class of food-grade pyrazines is well-studied and considered safe for its intended use in the flavor industry. This guide provides the foundational technical knowledge required for professionals to effectively utilize and study this potent flavor compound.
References
- 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4. (n.d.). The Good Scents Company.
-
2,3-Dimethyl-5-isopropylpyrazine | C9H14N2 | CID 528109. (n.d.). PubChem. Retrieved from [Link]
- 2,3-dimethyl-5-propylpyrazine, 32262-98-9. (n.d.). The Good Scents Company.
- 2,3-DIMETHYLPYRAZINE. (n.d.). Flavor Extract Manufacturers Association (FEMA).
- 2,3-dimethyl-5-isobutyl pyrazine, 54410-83-2. (n.d.). The Good Scents Company.
-
Compound 528109: 2,3-Dimethyl-5-isopropylpyrazine. (2025). Data.gov. Retrieved from [Link]
- vp40014 2,3-dimethyl-5-isopropylpyrazine. (n.d.). VSNCHEM.
- Toxicological Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide. (2025). Benchchem.
- Lojzova, L., Riddellova, K., Hajslova, J., Zrostlikova, J., Schurek, J., & Cajka, T. (n.d.).
- Cohen, S. M., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- Api, A. M., et al. (2023). Fragrance material safety assessment of 2-methoxy-3(5 and 6)-isopropyl-pyrazine. Food and Chemical Toxicology.
-
2-Methyl-5-isopropylpyrazine (YMDB01446). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
- 2,3-Dimethyl-5-isopentylpyrazine. (n.d.). NIST WebBook.
- 2-isopropyl pyrazine, 29460-90-0. (n.d.). The Good Scents Company.
- 2-methyl-5-isopropyl pyrazine, 13925-05-8. (n.d.). The Good Scents Company.
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (2019). ResearchGate. Retrieved from [Link]
-
Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Retrieved from [Link]
- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.
- CN102002006B - Method for preparing 2,3-dimethyl pyrazine. (n.d.). Google Patents.
-
2,3-Dimethylpyrazine | C6H8N2 | CID 22201. (n.d.). PubChem. Retrieved from [Link]
- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine. (n.d.). Google Patents.
- Exploring the Chemical Profile: 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications. (n.d.). Advanced Biotech.
-
Lang, R., et al. (2018). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. Retrieved from [Link]
- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.
-
Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025). PubMed. Retrieved from [Link]
- Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. (2025). Benchchem.
- CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine. (n.d.). Google Patents.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dimethyl-5-isopropylpyrazine | C9H14N2 | CID 528109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 [thegoodscentscompany.com]
- 6. vsnchem.com [vsnchem.com]
- 7. 2,3-DIMETHYL-5-ISOPROPYLPYRAZINE CAS#: 40790-21-4 [chemicalbook.com]
- 8. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
